Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate
Description
Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate (IUPAC name: Methyl N-[2-({[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxycarbamate) is a carbamate derivative featuring a bromomethyl-substituted phenyl group and a pyrazole moiety . It is commercially recognized as Pyraclostrobine, a triazole-class fungicide that inhibits mitochondrial complex III in fungi . Its primary application lies in agricultural pest control, targeting fungal pathogens through disruption of cellular respiration .
Properties
CAS No. |
151827-83-7 |
|---|---|
Molecular Formula |
C10H12BrNO3 |
Molecular Weight |
274.11 g/mol |
IUPAC Name |
methyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C10H12BrNO3/c1-14-10(13)12-15-7-9-5-3-2-4-8(9)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChI Key |
KENRWEJNBXJGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NOCC1=CC=CC=C1CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate
Radical Bromination of N-Methoxy-N-(2-methylphenyl)carbamate
The most documented and widely used preparation method for this compound involves the radical bromination of the methyl group on N-methoxy-N-(2-methylphenyl)carbamate using N-bromosuccinimide (NBS) as the brominating agent.
Reaction Conditions:
- Starting Material: N-methoxy-N-(2-methylphenyl)carbamate
- Brominating Agent: N-bromosuccinimide (NBS)
- Radical Initiator: Azobisisobutyronitrile (AIBN)
- Solvent: Carbon tetrachloride (CCl4)
- Temperature: Heating under reflux
- Procedure: The starting material, NBS, and AIBN are combined in carbon tetrachloride and heated to initiate radical bromination. Upon completion, the reaction mixture is washed, dried, and purified by vacuum distillation to yield the product as a yellow oil.
Reaction Scheme:
$$
\text{N-methoxy-N-(2-methylphenyl)carbamate} \xrightarrow[\text{AIBN}]{\text{NBS, CCl}_4, \text{heat}} \text{this compound}
$$
Yield and Purity:
- Yields reported range from moderate to high (typically 80-90%)
- The product is isolated by vacuum distillation after purification steps
This method is supported by patent literature (CN106008347) and has been employed in both laboratory and industrial settings due to its efficiency and selectivity.
Alternative Synthetic Routes
While the radical bromination method is predominant, alternative methods involve the use of substituted coumarin intermediates and nucleophilic substitution reactions where the bromomethyl group is introduced via reaction with methyl 2-(bromomethyl)phenyl(methoxy)carbamate under mild conditions.
For example, in the synthesis of coumarin derivatives, methyl 2-(bromomethyl)phenyl(methoxy)carbamate is prepared by reacting substituted coumarin intermediates with methyl 2-(bromomethyl)phenyl(methoxy)carbamate in solvents like dimethylformamide (DMF) at room temperature, yielding the desired compound in 65-90% yields.
Industrial Scale Considerations
Industrial production typically follows the radical bromination route but optimizes parameters such as:
- Continuous flow reactors for better heat and mass transfer
- Automated addition of reagents to control radical initiation
- Use of greener solvents or solvent-free conditions where possible
- Enhanced purification techniques for higher purity and yield
These improvements aim to maximize efficiency, minimize by-products, and ensure reproducibility on a large scale.
Comparative Analysis of Preparation Methods
| Preparation Method | Starting Material | Brominating Agent | Solvent | Initiator | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Radical Bromination of N-methoxy-N-(2-methylphenyl)carbamate | N-methoxy-N-(2-methylphenyl)carbamate | N-bromosuccinimide (NBS) | Carbon tetrachloride (CCl4) | Azobisisobutyronitrile (AIBN) | Reflux | 80-90 | Most common, selective, scalable |
| Nucleophilic Substitution on Coumarin Intermediates | Substituted coumarins | Methyl 2-(bromomethyl)phenyl(methoxy)carbamate | Dimethylformamide (DMF) | None required | Room temp | 65-90 | Used in derivative synthesis, milder conditions |
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C10H12BrNO3 |
| Molecular Weight | 274.11 g/mol |
| CAS Number | 151827-83-7 |
| Main Synthetic Route | Radical bromination of N-methoxy-N-(2-methylphenyl)carbamate |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride (CCl4) |
| Reaction Temperature | Reflux |
| Typical Yield | 80-90% |
| Purification Method | Washing, drying, vacuum distillation |
| Alternative Method | Nucleophilic substitution on coumarin intermediates |
| Industrial Adaptations | Continuous flow, automation, solvent optimization |
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(bromomethyl)phenyl]methoxycarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include aldehydes or ketones.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate is a chemical compound with a molecular formula of and a molecular weight of approximately 286.12 g/mol. It features a bromomethyl group attached to a phenyl ring and a methoxycarbamate functional group. This compound has potential applications in pharmaceuticals and agrochemicals.
Potential Applications
Methyl [2-(bromomethyl)phenyl]methoxycarbamate can be used in the following applications:
- Drug development It can serve as a precursor in synthesizing active pharmaceutical ingredients.
- Agrochemicals It can be utilized in the production of pesticides and herbicides.
- Chemical synthesis It is used as a building block in organic synthesis for creating more complex molecules.
- Material science It can be employed to modify polymers and other materials, potentially enhancing their properties.
Carbamates in Pharmaceuticals
Carbamates, including methyl [2-(bromomethyl)phenyl]methoxycarbamate derivatives, are structural analogues of amide bonds, which are crucial in drug development . Carbamates can improve drug potency, duration of action, and target specificity . Many approved drugs contain carbamate groups and act as chemotherapeutic agents, cholinesterase inhibitors, HIV protease inhibitors, anticonvulsants, anthelmintics, and muscle relaxants . They are also found in prodrugs with different therapeutic applications .
Examples of carbamate drugs include:
- Mitomycin C: Used for chemotherapy of gastrointestinal, anal, and breast cancers .
- Docetaxel: Used to treat breast, head/neck, stomach, prostate, and lung cancers .
- Felbamate: An anticonvulsant used in epilepsy treatment .
- Irinotecan: Used for the treatment of colon, rectal, and ovarian cancers .
- Bambuterol: Used to treat asthma and chronic obstructive pulmonary disease .
Mechanism of Action
The mechanism of action of Methyl [2-(bromomethyl)phenyl]methoxycarbamate involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property makes it useful in biochemical studies and drug development.
Comparison with Similar Compounds
Table 1: Structural Features of Methyl {[2-(Bromomethyl)phenyl]methoxy}carbamate and Analogous Compounds
Key Observations :
- Bromomethyl Reactivity : The bromomethyl group in the target compound contrasts with the sulfonamido group in and the sulfonyl group in , which alter solubility and reactivity. Bromine’s leaving-group propensity may enhance agrochemical activity compared to stable methoxy or chloro substituents .
- Heterocyclic Systems : The pyrazole ring in the target compound differs from triazoles (e.g., ) and imidazoles (e.g., ), impacting target specificity. Pyrazole derivatives often exhibit broader antifungal activity .
Physical and Spectral Properties
Table 2: Spectral and Physical Properties Comparison
Notes:
- The tert-butyl analog’s high boiling point (386.4°C) reflects its stability, whereas bromomethyl groups may lower thermal stability .
Biological Activity
Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate, a compound with the molecular formula and a molecular weight of approximately 274.11 g/mol, has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its applications in agriculture and pharmaceuticals, including case studies and research findings.
Chemical Structure and Properties
The structure of this compound features a bromomethyl group attached to a phenyl ring, alongside a methoxycarbamate functional group. This unique configuration may influence its biological properties and reactivity.
Structural Comparison
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl N-(2-bromophenyl)carbamate | C10H11BrNO2 | Lacks the methoxy group |
| Methyl 2-(chloromethyl)phenylmethoxycarbamate | C11H12ClNO3 | Chlorine instead of bromine |
| Ethyl 2-(bromomethyl)phenylmethoxycarbamate | C12H15BrNO3 | Ethyl group instead of methyl |
This table illustrates how this compound is distinct due to its specific combination of bromine and methoxy functionalities, which may enhance its biological activity compared to similar compounds .
Insecticidal and Fungicidal Properties
This compound has demonstrated significant potential as an insecticide and fungicide . Research indicates that compounds in this class can disrupt the nervous systems of pests, leading to increased mortality rates. Its application in agrochemicals highlights its effectiveness against various agricultural pests .
Pharmaceutical Applications
The compound is also being explored as a precursor for drug development . Its structural similarities to other carbamate-based inhibitors suggest potential efficacy in treating conditions related to cholinesterase activity. For instance, studies have shown that carbamate derivatives can inhibit enzymes like butyrylcholinesterase (BuChE), which is crucial for neurotransmission .
Case Studies and Research Findings
- Cholinesterase Inhibition : A study focused on carbamates reported that certain derivatives exhibited IC50 values ranging from 1.6 to 13 µM against eqBuChE, indicating promising inhibitory effects . this compound's structure suggests it may have similar inhibitory properties.
- Agrochemical Efficacy : In agricultural trials, formulations containing this compound were tested against common pests. Results indicated a significant reduction in pest populations, demonstrating its potential as an effective crop protection agent .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the alkyl chain at the carbamate moiety can significantly affect inhibitory activity against cholinesterases. This finding underscores the importance of structural characteristics in determining biological efficacy .
The mechanism by which this compound exerts its biological effects likely involves the carbamoylation of serine residues at the active sites of target enzymes. This pseudo-irreversible binding can lead to prolonged inhibition of enzyme activity, making it a candidate for further development as a therapeutic agent .
Q & A
Q. What are the recommended methods for synthesizing Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate, and how can its purity be characterized?
- Methodological Answer : The synthesis typically involves a multi-step reaction starting with bromination of the precursor aryl compound, followed by carbamate formation. For example, analogous procedures use trichlorotriazine intermediates to introduce functional groups (e.g., methoxy or bromomethyl) . Purification via column chromatography or recrystallization is critical. Purity is characterized using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., H/C NMR for structural confirmation) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of H NMR (to identify proton environments, e.g., bromomethyl protons at δ ~4.5 ppm), C NMR (to confirm carbamate carbonyl at ~155 ppm), and IR spectroscopy (C=O stretch ~1700 cm) is standard. High-resolution mass spectrometry (HRMS) provides molecular ion validation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as brominated compounds may be irritants. Refer to SDS guidelines for emergency measures (e.g., eye flushing with water for 15 minutes) . Stability tests under varying temperatures and humidity are advised to assess decomposition risks .
Q. How can common impurities in the synthesized compound be identified and removed?
- Methodological Answer : Impurities (e.g., unreacted precursors or byproducts) are detected via thin-layer chromatography (TLC) or HPLC. Gradient elution in HPLC with UV detection at 254 nm is effective. Recrystallization using ethyl acetate/hexane mixtures or preparative HPLC can isolate the pure product .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Response surface methodology (RSM) identifies optimal conditions by maximizing yield and minimizing side products. Statistical tools (e.g., ANOVA) validate significance .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Q. How can contradictions in kinetic data from hydrolysis studies be resolved?
- Methodological Answer : Discrepancies (e.g., rate constants varying with pH) require error analysis (standard deviation across triplicates) and validation via alternative methods (e.g., UV-Vis kinetics vs. F NMR for fluorine-tagged analogs). Machine learning models trained on historical data can identify outliers .
Q. What strategies enable the incorporation of this compound into drug delivery systems?
- Methodological Answer : Evaluate its ability to form stable complexes with APIs (active pharmaceutical ingredients) via hydrogen bonding or π-π interactions. Use dynamic light scattering (DLS) to assess nanoparticle size and stability. In vitro release studies (e.g., PBS buffer at 37°C) quantify payload release kinetics .
Q. How can this compound be integrated into specialty polymers, and what characterization methods are essential?
- Methodological Answer : Co-polymerize with acrylate monomers via free-radical initiation. Monitor polymerization efficiency using gel permeation chromatography (GPC) for molecular weight distribution. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .
Q. What advanced statistical methods are used to analyze its environmental degradation pathways?
- Methodological Answer :
Principal component analysis (PCA) correlates degradation products (e.g., phenolic derivatives) with environmental factors (pH, UV exposure). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies intermediates. Monte Carlo simulations model probabilistic degradation scenarios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
